molecular formula C14H8O3 B086950 1-Hydroxyanthraquinone CAS No. 129-43-1

1-Hydroxyanthraquinone

Cat. No. B086950
Key on ui cas rn: 129-43-1
M. Wt: 224.21 g/mol
InChI Key: BTLXPCBPYBNQNR-UHFFFAOYSA-N
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Patent
US04451278

Procedure details

1-Hydroxyanthraquinone is a known compound which can be obtained by several conventional techniques, for example, it can be obtained from 1-anthraquinonesulfonic acid by simply heating with alkali carbonates in aqueous solution under pressure. Alkali metal salts of 1-anthraquinonesulfonic acid can also be converted to the hydroxy derivative by heating with aqueous solutions of alkali metal and alkaline earth metal hydroxides. Upon acidification of the resulting reaction medium with an acid such as sulfuric acid, the 1-hydroxyanthraquinone precipitates in quite pure form. Alternatively, 1-hydroxyanthraquinone can be obtained directly from 1-anthraquinonesulfonic acid by treatment with water or dilute sulfuric acid in an autoclave at 200° to 300° C. Employing the above processes as well as other known processes for the preparation of 1-hydroxyanthraquinone, the compound can be obtained in crystalline form as pale yellow to orange needles having a melting point of about 190° C. The compound is insoluble in water, but is soluble in alcohols and organic solvents such as ethanol, propylene glycol, acetone, N-methyl pyrrolidone and the like.
[Compound]
Name
carbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Alkali metal salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkaline earth metal hydroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([S:17]([OH:20])(=[O:19])=[O:18])[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>>[OH:22][C:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:1]1([S:17]([OH:20])(=[O:18])=[O:19])[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[S:21](=[O:23])(=[O:22])([OH:25])[OH:24]

Inputs

Step One
Name
carbonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Alkali metal salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)O
Step Four
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkaline earth metal hydroxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the 1-hydroxyanthraquinone precipitates in quite pure form

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Type
product
Smiles
C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)O
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04451278

Procedure details

1-Hydroxyanthraquinone is a known compound which can be obtained by several conventional techniques, for example, it can be obtained from 1-anthraquinonesulfonic acid by simply heating with alkali carbonates in aqueous solution under pressure. Alkali metal salts of 1-anthraquinonesulfonic acid can also be converted to the hydroxy derivative by heating with aqueous solutions of alkali metal and alkaline earth metal hydroxides. Upon acidification of the resulting reaction medium with an acid such as sulfuric acid, the 1-hydroxyanthraquinone precipitates in quite pure form. Alternatively, 1-hydroxyanthraquinone can be obtained directly from 1-anthraquinonesulfonic acid by treatment with water or dilute sulfuric acid in an autoclave at 200° to 300° C. Employing the above processes as well as other known processes for the preparation of 1-hydroxyanthraquinone, the compound can be obtained in crystalline form as pale yellow to orange needles having a melting point of about 190° C. The compound is insoluble in water, but is soluble in alcohols and organic solvents such as ethanol, propylene glycol, acetone, N-methyl pyrrolidone and the like.
[Compound]
Name
carbonates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Alkali metal salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
alkaline earth metal hydroxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]1([S:17]([OH:20])(=[O:19])=[O:18])[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[S:21](=[O:25])(=[O:24])([OH:23])[OH:22]>>[OH:22][C:1]1[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:1]1([S:17]([OH:20])(=[O:18])=[O:19])[C:14]2[C:13](=[O:15])[C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[C:6](=[O:16])[C:5]=2[CH:4]=[CH:3][CH:2]=1.[S:21](=[O:23])(=[O:22])([OH:25])[OH:24]

Inputs

Step One
Name
carbonates
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Alkali metal salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)O
Step Four
Name
hydroxy
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
alkali metal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
alkaline earth metal hydroxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the 1-hydroxyanthraquinone precipitates in quite pure form

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Name
Type
product
Smiles
C1(=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O)S(=O)(=O)O
Name
Type
product
Smiles
S(O)(O)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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